2,5-Bis-(4-nitro-phenyl)-furan
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Overview
Description
2,5-Bis-(4-nitro-phenyl)-furan is an organic compound characterized by the presence of two nitro-phenyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis-(4-nitro-phenyl)-furan typically involves the reaction of 2,5-dibromofuran with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki coupling reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis-(4-nitro-phenyl)-furan undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,5-Bis-(4-aminophenyl)-furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Oxidation: Oxidized furan derivatives with different functional groups.
Scientific Research Applications
2,5-Bis-(4-nitro-phenyl)-furan has several scientific research applications:
Materials Science: Used in the development of organic electronic materials due to its conjugated structure and electron-withdrawing nitro groups.
Organic Electronics:
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Corrosion Inhibition: Studied for its effectiveness in inhibiting the corrosion of metals in various environments.
Mechanism of Action
The mechanism of action of 2,5-Bis-(4-nitro-phenyl)-furan is largely dependent on its chemical structure. The nitro groups act as strong electron-withdrawing groups, which can influence the reactivity of the furan ring. In biological systems, the compound may interact with molecular targets through electron transfer processes or by forming covalent bonds with nucleophilic sites on biomolecules. The exact pathways and molecular targets can vary depending on the specific application and environment.
Comparison with Similar Compounds
2,5-Bis-(4-nitro-phenyl)-furan can be compared with other similar compounds such as:
2,5-Bis-(4-aminophenyl)-furan: The reduced form of this compound, which has amino groups instead of nitro groups.
2,5-Bis-(4-bromophenyl)-furan: A similar compound with bromine atoms instead of nitro groups, which can undergo different types of chemical reactions.
2,5-Diphenylfuran: A simpler analog without any substituents on the phenyl rings, which has different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a conjugated furan ring with electron-withdrawing nitro groups, which imparts distinct chemical and physical properties useful in various applications.
Properties
Molecular Formula |
C16H10N2O5 |
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Molecular Weight |
310.26 g/mol |
IUPAC Name |
2,5-bis(4-nitrophenyl)furan |
InChI |
InChI=1S/C16H10N2O5/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H |
InChI Key |
HNKNQFPHXUOLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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